molecular formula C11H19NO2 B13000786 N-Cyclohexyl-2-methyl-3-oxobutanamide

N-Cyclohexyl-2-methyl-3-oxobutanamide

Cat. No.: B13000786
M. Wt: 197.27 g/mol
InChI Key: FUUIBHBMKJAOAS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methyl-3-oxobutanamide is an organic compound with the molecular formula C11H19NO2 It is a derivative of butanamide, featuring a cyclohexyl group and a methyl group attached to the nitrogen and carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-2-methyl-3-oxobutanamide can be synthesized through the reaction of cyclohexylamine with 2-methyl-3-oxobutanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-methyl-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-Cyclohexyl-2-methyl-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-oxobutanamide: A structurally similar compound with a methyl group instead of a cyclohexyl group.

    N-Ethyl-3-oxobutanamide: Another similar compound with an ethyl group.

    N-Phenyl-3-oxobutanamide: A compound with a phenyl group.

Uniqueness

N-Cyclohexyl-2-methyl-3-oxobutanamide is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-3-oxobutanamide

InChI

InChI=1S/C11H19NO2/c1-8(9(2)13)11(14)12-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,12,14)

InChI Key

FUUIBHBMKJAOAS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)NC1CCCCC1

Origin of Product

United States

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